Cas no 1432060-53-1 (methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate)

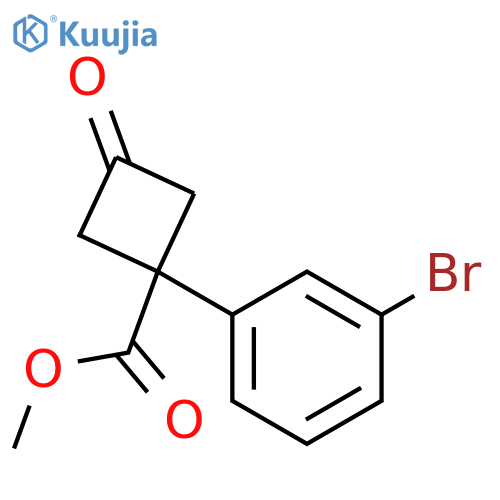

1432060-53-1 structure

商品名:methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate

- Cyclobutanecarboxylic acid, 1-(3-bromophenyl)-3-oxo-, methyl ester

- EN300-1450264

- 1432060-53-1

- BrC=1C=C(C=CC=1)C1(CC(C1)=O)C(=O)OC

- SCHEMBL19280423

- AKOS032953287

-

- インチ: 1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3

- InChIKey: LHRPQQMNXOIYNC-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC(Br)=C2)(C(OC)=O)CC(=O)C1

計算された属性

- せいみつぶんしりょう: 281.98916g/mol

- どういたいしつりょう: 281.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

- 密度みつど: 1.539±0.06 g/cm3(Predicted)

- ふってん: 368.6±42.0 °C(Predicted)

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1450264-1.0g |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 1g |

$1057.0 | 2023-06-06 | |

| Enamine | EN300-1450264-10.0g |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 10g |

$4545.0 | 2023-06-06 | |

| Aaron | AR028HPX-5g |

methyl1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 5g |

$4240.00 | 2023-12-16 | |

| Enamine | EN300-1450264-0.1g |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 0.1g |

$366.0 | 2023-06-06 | |

| Aaron | AR028HPX-1g |

methyl1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 1g |

$1479.00 | 2025-02-16 | |

| Enamine | EN300-1450264-50mg |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95.0% | 50mg |

$245.0 | 2023-09-29 | |

| Enamine | EN300-1450264-1000mg |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95.0% | 1000mg |

$1057.0 | 2023-09-29 | |

| Enamine | EN300-1450264-2500mg |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95.0% | 2500mg |

$2071.0 | 2023-09-29 | |

| Enamine | EN300-1450264-0.05g |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95% | 0.05g |

$245.0 | 2023-06-06 | |

| Enamine | EN300-1450264-500mg |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate |

1432060-53-1 | 95.0% | 500mg |

$824.0 | 2023-09-29 |

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1432060-53-1 (methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬